molecular formula C6H10ClNO4 B13145431 Pyrrolidine-3,4-dicarboxylic acid hydrochloride

Pyrrolidine-3,4-dicarboxylic acid hydrochloride

Cat. No.: B13145431
M. Wt: 195.60 g/mol
InChI Key: OFHYMQZHRBRGDB-UHFFFAOYSA-N
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Description

Pyrrolidine-3,4-dicarboxylic acid hydrochloride is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-3,4-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various pyrrolidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Pyrrolidine-3,4-dicarboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of pyrrolidine-3,4-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Uniqueness: Pyrrolidine-3,4-dicarboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H10ClNO4

Molecular Weight

195.60 g/mol

IUPAC Name

pyrrolidine-3,4-dicarboxylic acid;hydrochloride

InChI

InChI=1S/C6H9NO4.ClH/c8-5(9)3-1-7-2-4(3)6(10)11;/h3-4,7H,1-2H2,(H,8,9)(H,10,11);1H

InChI Key

OFHYMQZHRBRGDB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)C(=O)O)C(=O)O.Cl

Origin of Product

United States

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